3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
“3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . The synthesis process involves a multistep process, including Meerwein arylation in substituted aniline to form an intermediate .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .Scientific Research Applications
Antimicrobial and Antifungal Agents
Antimicrobial Activity
Quinoxaline derivatives, including those with thiazolidinone and azetidinone moieties, have been synthesized and evaluated for their growth inhibitory activity against various bacteria and fungi. These compounds have shown promising results, particularly against bacteria like Staphylococcus aureus, Escherichia coli, and fungal strains, indicating their potential as antimicrobial agents (Vyas, Chauhan, & Parikh, 2007); (Mistry & Jauhari, 2010).
Antifungal Activity
Besides antibacterial properties, some quinoxaline-based compounds have demonstrated significant antifungal activity, offering a potential route for developing new antifungal agents (Shiv Kumar et al., 2011).
Anticancer Agents
Cytotoxic Activity
Research has shown that quinoxaline derivatives containing thiazolidinone and azetidinone groups exhibit cytotoxic effects against cancer cell lines, including breast, lung, and CNS cell lines. This suggests their potential use as anticancer agents, paving the way for further development towards cancer treatment (Ekbatani, Bekhradnia, Semnani, & Akhavan, 2018).
Antitubercular Activity
Tuberculosis Treatment
Novel quinoxaline derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some compounds showing comparable in vitro activity to the standard drug isoniazid. This highlights their potential role in antitubercular therapy and supports further research in this direction (Puratchikody, Natarajan, Jayapal, & Doble, 2011).
Insecticidal Agents
Insecticidal Potential
Some quinoxaline derivatives have been explored for their insecticidal activity, particularly against pests like Aphis craccivora. The study of these compounds can contribute to the development of new, more efficient insecticides with specific action mechanisms (Alanazi et al., 2022).
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . This suggests that the compound may interact with these targets, leading to changes in cellular function and response.
Biochemical Pathways
Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . These enzymes are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to bacterial cell death .
Pharmacokinetics
A study on thiazolidin-2,4-dione derivatives has shown that they possess drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.
Future Directions
The future directions in the research of thiazolidine-2,4-dione derivatives could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of alternative antimicrobial drug therapies and the exploration of their potential in treating cancer could be potential future directions .
Biochemical Analysis
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety, a part of the 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Molecular Mechanism
The molecular mechanism of 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is also not fully understood. Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXWNLDECSEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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